2-Cyclopropyl-2-methylbutanoic acid
Overview
Description
2-Cyclopropyl-2-methylbutanoic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Cyclopropyl-2-methylbutanoic acid is the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase . This enzyme is found in Pseudomonas fluorescens , a common bacterium that plays a significant role in the soil microbiome.
Mode of Action
It is likely that the compound binds to the active site of the enzyme, potentially altering its function or activity .
Biochemical Pathways
It is known that this compound belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch . The compound’s interaction with its target enzyme could potentially influence the metabolism of these fatty acids.
Pharmacokinetics
It is known that the compound is a small molecule , which suggests it may be readily absorbed and distributed throughout the body.
Result of Action
Given its interaction with a specific enzyme, it is likely that the compound influences the function of this enzyme and potentially affects the metabolism of methyl-branched fatty acids .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-2-methylbutanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, which are involved in the synthesis and activation of fatty acids. The interaction with these enzymes facilitates the incorporation of this compound into larger lipid molecules, influencing the overall lipid profile of the cell .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to lipid metabolism and energy homeostasis. The compound can modulate gene expression by interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), leading to changes in the expression of genes involved in lipid metabolism and inflammation . Additionally, this compound impacts cellular metabolism by altering the balance of fatty acid synthesis and degradation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and receptors, modulating their activity. For instance, its interaction with acyl-CoA synthetase leads to the formation of acyl-CoA derivatives, which are essential intermediates in lipid metabolism. The compound also influences enzyme activity by acting as an allosteric modulator, enhancing or inhibiting the catalytic function of enzymes involved in fatty acid synthesis and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered lipid metabolism and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve energy homeostasis without causing significant adverse effects . At high doses, it can lead to toxicity, manifesting as liver damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range results in toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is metabolized by enzymes such as acyl-CoA synthetase and fatty acid synthase, leading to the formation of acyl-CoA derivatives and other lipid intermediates . These metabolic pathways are crucial for maintaining cellular lipid homeostasis and energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is taken up by cells via fatty acid transport proteins and is subsequently distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with intracellular lipid-binding proteins, which facilitate its incorporation into lipid droplets and membranes.
Subcellular Localization
The subcellular localization of this compound is primarily within lipid droplets and cellular membranes. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments . The presence of this compound in these subcellular locations influences its activity and function, particularly in the context of lipid metabolism and energy homeostasis.
Properties
IUPAC Name |
2-cyclopropyl-2-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(2,7(9)10)6-4-5-6/h6H,3-5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLHWWOTDXZWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.